Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate
Overview
Description
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is an organic compound with the molecular formula C5H10ClNO4S It is characterized by the presence of a chlorosulfonyl group, a methylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate can be synthesized through the reaction of ethyl 2-(chlorosulfonyl)acetate with methylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethyl 2-(chlorosulfonyl)acetate} + \text{Methylamine} \rightarrow \text{this compound} ]
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters are formed.
Reduction Products: Sulfonamides or amines are the major products of reduction reactions.
Hydrolysis Products: The corresponding carboxylic acid and alcohol are formed upon hydrolysis.
Scientific Research Applications
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(chlorosulfonyl)acetate: This compound is similar in structure but lacks the methylamino group.
Methyl 2-(chlorosulfonyl)acetate: Similar to ethyl 2-(chlorosulfonyl)acetate but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(chlorosulfonyl)propanoate: Contains a propanoate group instead of an acetate group.
Uniqueness
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is unique due to the presence of both the chlorosulfonyl and methylamino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Properties
IUPAC Name |
ethyl 2-[chlorosulfonyl(methyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKGVDXYYQGPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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